molecular formula C12H10FN3O B7445650 N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide

N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide

Cat. No.: B7445650
M. Wt: 231.23 g/mol
InChI Key: LOADSAUBGAPCJV-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a pyrazole ring attached to a fluorophenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group to the pyrazole ring. This can be done through a nucleophilic aromatic substitution reaction.

    Formation of the Prop-2-enamide Moiety: Finally, the prop-2-enamide moiety is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide

Uniqueness

N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide is unique due to its specific combination of a fluorophenyl group and a prop-2-enamide moiety attached to the pyrazole ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c1-2-12(17)15-11-7-8-14-16(11)10-5-3-9(13)4-6-10/h2-8H,1H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOADSAUBGAPCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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